2-propylproline

Description

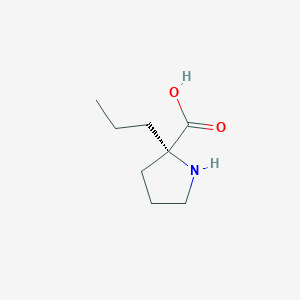

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRLLCGMNPGCRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enantioselective Synthesis of (S)-2-Propylproline: A Technical Guide for Advanced Drug Development

Abstract

(S)-2-propylproline, a non-proteinogenic α-amino acid, represents a critical structural motif in contemporary medicinal chemistry. Its incorporation into peptide-based therapeutics enhances conformational stability and metabolic resistance, leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the principal enantioselective strategies for the synthesis of (S)-2-propylproline, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings and practical execution of key methodologies, including asymmetric alkylation of proline enolates, phase-transfer catalysis, and biocatalytic approaches. Each section is designed to offer not only procedural details but also the causal reasoning behind experimental choices, ensuring a thorough and actionable understanding of this synthetic challenge.

Introduction: The Significance of α-Substituted Prolines in Drug Design

The rigid pyrrolidine ring of proline confers a unique conformational constraint on peptide backbones, making it a cornerstone in the design of peptidomimetics and bioactive molecules.[1] The introduction of a substituent at the α-carbon, as in (S)-2-propylproline, further rigidifies the structure and can significantly influence binding affinity and selectivity for biological targets. These α,α-disubstituted amino acids are pivotal in overcoming the limitations of native peptides, such as poor bioavailability and rapid enzymatic degradation.[2]

The development of robust and scalable enantioselective syntheses for these chiral building blocks is therefore a paramount objective in pharmaceutical research and development. This guide will focus on the practical and mechanistic aspects of synthesizing the (S)-enantiomer of 2-propylproline, a configuration frequently encountered in potent pharmaceutical agents.

Core Synthetic Strategies and Mechanistic Insights

The enantioselective synthesis of α-substituted prolines, including (S)-2-propylproline, primarily revolves around the stereocontrolled formation of the Cα-C bond. Several powerful strategies have emerged, each with its own set of advantages and challenges.

Asymmetric Alkylation via Chiral Auxiliaries: The "Self-Reproduction of Chirality"

One of the most elegant and established methods for the α-alkylation of proline relies on the principle of "self-reproduction of chirality".[3] This strategy involves the temporary attachment of a chiral auxiliary to the proline scaffold, which directs the stereochemical outcome of the alkylation reaction.

A classic example is the Seebach methodology, where L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone.[2] Deprotonation of this rigid structure with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally locked enolate. The bulky tert-butyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (in this case, a propyl halide) to approach from the opposite, less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the auxiliary regenerates the chiral center and furnishes the desired (S)-2-propylproline with high enantiomeric purity.[2][3]

Causality of Stereocontrol: The high fidelity of this method stems from the rigid bicyclic system created by the pivalaldehyde auxiliary. This conformational rigidity minimizes competing transition states and ensures a predictable trajectory for the electrophilic attack.

Experimental Workflow: Seebach Alkylation

Caption: Workflow for Seebach's "self-reproduction of chirality" method.

Phase-Transfer Catalysis: A Scalable and Efficient Approach

Phase-transfer catalysis (PTC) offers a practical and often more scalable alternative for the enantioselective alkylation of proline derivatives.[2][4] This methodology utilizes a chiral quaternary ammonium salt as the catalyst to shuttle the enolate of a proline ester Schiff base from an aqueous or solid phase into an organic phase where the alkylating agent resides.

The seminal work in this area often employs derivatives of cinchona alkaloids as the chiral PTC catalysts.[5] The catalyst forms a tight ion pair with the enolate, and the chiral environment around the nitrogen atom dictates the facial selectivity of the subsequent alkylation. High enantioselectivities (up to 97% ee) have been reported for the synthesis of various 2-alkylprolines using this method.[4]

Mechanism of Enantioselection in PTC

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Stereospecific Synthesis of (R)-2-Propylproline: A Technical Guide

Executive Summary & Strategic Rationale

(R)-2-Propylproline is a critical non-proteinogenic amino acid scaffold used in the design of peptidomimetics, particularly for Hepatitis C Virus (HCV) protease inhibitors and novel GPCR modulators. The introduction of a propyl group at the

Synthesizing quaternary

This guide details the Self-Reproduction of Chirality (SRS) approach, pioneered by Dieter Seebach. This method is selected over Phase Transfer Catalysis (PTC) or enzymatic resolution for this specific target because it offers the highest rigorous stereocontrol and scalability for quaternary proline derivatives.

Critical Stereochemical Note: The SRS method proceeds with retention of configuration .

-

Target: (R)-2-Propylproline (D-Proline analogue).

-

Starting Material: D-Proline ((R)-Proline).

-

Mechanism: The bulky auxiliary directs the electrophile to the face opposite the steric block, regenerating the original stereochemistry relative to the ring system.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the formation of a bicyclic oxazolidinone (the "Seebach auxiliary"). This intermediate serves two functions:

-

Activation: It increases the acidity of the

-proton, allowing enolization without racemization. -

Stereocontrol: The tert-butyl group locks the conformation, forcing the incoming electrophile to attack from the Re-face (relative to the enolate), ensuring high diastereoselectivity.

Diagram 1: Retrosynthetic Pathway (SRS Strategy)

Caption: Retrosynthetic logic relying on the Seebach Self-Reproduction of Chirality (SRS) principle. Note the requirement for D-Proline to access the (R)-target.

Detailed Synthetic Protocol

Phase 1: Template Formation (The "Chiral Memory")

We first convert D-Proline into a bicyclic system. The reaction with pivalaldehyde creates a new stereocenter at the acetal position. The cis-fused system is thermodynamically favored or isolated, where the tert-butyl group is trans to the carboxylate equivalent to minimize sterics, but in the bicyclic system, the relative stereochemistry is fixed.

Protocol:

-

Reagents: D-Proline (1.0 equiv), Pivalaldehyde (1.2 equiv), Pentane (Solvent), p-TsOH (Catalytic).

-

Setup: Flask equipped with a Dean-Stark trap to remove water.

-

Procedure: Reflux the mixture until water evolution ceases (approx. 24-48 h). The product precipitates or crystallizes upon cooling.

-

Purification: Recrystallization from Hexane/Et2O.

-

Key Insight: This step creates a single diastereomer.[1] The bulky t-Bu group positions itself on the "convex" face of the bicyclic system, effectively shielding that face.

Phase 2: Stereoselective Alkylation (The Critical Step)

Direct alkylation with propyl iodide can be sluggish due to steric crowding at the quaternary center. A superior, field-proven tactic is Allylation followed by Hydrogenation . Allyl bromide is a more reactive electrophile (SN2), resulting in higher yields and cleaner reaction profiles.

Reaction Scheme:

-

Enolization: The oxazolidinone is treated with LDA at -78°C. The Li-enolate is formed.[2]

-

Alkylation: Allyl bromide is added. The t-Bu group blocks the top face; the allyl group attacks from the bottom (retention of relative configuration).

Table 1: Experimental Conditions for Alkylation

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Essential for stability of LDA and Li-enolate. |

| Base | LDA (1.1 equiv) | Bulky, non-nucleophilic base ensures clean deprotonation. |

| Temperature | -78°C | Kinetic control; prevents enolate equilibration or decomposition. |

| Electrophile | Allyl Bromide (1.5 equiv) | High reactivity (SN2) overcomes steric hindrance of the quaternary center. |

| Additive | HMPA or DMPU (Optional) | Can accelerate reaction if sluggish, but usually not needed for allyl bromide. |

Diagram 2: Stereochemical Control Model

Caption: The 'Butterfly' transition state model. The bulky tert-butyl group forces the electrophile to attack from the opposite face, ensuring stereospecificity.

Phase 3: Hydrogenation & Hydrolysis

The allyl group is converted to a propyl group, and the auxiliary is removed to release the free amino acid.

Step 3A: Hydrogenation

-

Reagents: H2 (1 atm), Pd/C (10% w/w), Methanol.

-

Procedure: Stir at RT for 2-4 hours. Quantitative conversion of the allyl group to the propyl group.

Step 3B: Hydrolysis

-

Reagents: 6N HCl (aqueous), reflux.

-

Procedure: The oxazolidinone ring is robust but hydrolyzes under strong acidic conditions, releasing pivalaldehyde (volatile) and the amino acid hydrochloride.

-

Isolation: Evaporate HCl/water. Use ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic free amino acid if required, or isolate as the HCl salt.

Characterization & Quality Control (QC)

To validate the synthesis of (R)-2-propylproline , the following criteria must be met:

-

Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak MA(+) or Crownpak CR) to verify enantiomeric excess (ee). Target > 98% ee.

-

Note: Compare against a racemic standard prepared by non-stereoselective alkylation of a proline ester.

-

-

Optical Rotation: The specific rotation

should be opposite in sign to the (S)-enantiomer (L-analogue). -

NMR Spectroscopy:

-

1H NMR: Verify the disappearance of the methine proton at the

-position (quaternary center). Confirm propyl group signals (triplet for methyl, multiplets for methylene). -

13C NMR: Confirm the quaternary carbon shift (approx. 70-75 ppm).

-

References

-

Seebach, D., et al. (1983).[2][7] "Self-Reproduction of Chirality.[1][2][4][7] A General Method for the Preparation of Enantiomerically Pure Compounds." Journal of the American Chemical Society.[3][7]

-

Karady, S., et al. (2012).

-Substituted Proline Derivatives." Journal of the American Chemical Society.[3][7] -

Das, S., et al. (2024). "Proline Analogues in Drug Design: Current Trends and Future Prospects." National Institutes of Health (PMC).

-

Brichacek, M., et al. (2011).[5] "Stereospecific Ring Expansion of Chiral Vinyl Aziridines." Organic Letters.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereospecific ring expansion of chiral vinyl aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ethz.ch [ethz.ch]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

2-Propylproline: Structural Properties and Applications in Peptidomimetics

[1]

Executive Summary

2-Propylproline (2-propylpyrrolidine-2-carboxylic acid) is a non-proteinogenic,

In drug discovery, 2-propylproline acts as a "structural lock."[1] Unlike natural proline, which already restricts backbone flexibility (

Chemical Structure & Physicochemical Properties[1][2][3][4]

Structural Analysis

The defining feature of 2-propylproline is the quaternary carbon at the 2-position.[1] This creates a crowded steric environment that dictates its utility.[1]

-

Molecular Formula:

-

Chirality: Exists as

- and

Comparative Properties Table

The following table contrasts 2-propylproline with L-Proline and

| Property | L-Proline | 2-Propylproline | |

| Substituent at C | Hydrogen | Methyl ( | Propyl ( |

| Steric Bulk (A-value) | Low | Medium | High |

| Lipophilicity (LogP) | ~ -2.5 (Hydrophilic) | ~ -1.9 | ~ -0.5 (Moderately Lipophilic) |

| Conformational Role | Helix breaker/initiator | Helix stabilizer ( | Strong Helix/Turn stabilizer |

| Proteolytic Stability | Low | Moderate | High (Steric Shielding) |

| pKa (COOH) | 1.99 | ~2.1 | ~2.3 (Est.) |

Technical Insight: The increased lipophilicity of the propyl chain allows 2-propylproline to interact more effectively with hydrophobic pockets in receptor targets (e.g., GPCRs or viral proteases) compared to the methyl analog.

Synthesis Protocol: Seebach’s Self-Reproduction of Chirality

The synthesis of quaternary amino acids is challenging due to the steric hindrance at the

This method avoids external chiral auxiliaries by using the proline stereocenter itself to generate a temporary second stereocenter (an acetal), which then directs the incoming alkyl group.

Mechanism of Action (Logic Flow)

-

Template Formation: Proline condenses with pivalaldehyde to form a bicyclic oxazolidinone.[1] This "locks" the nitrogen and creates a new chiral center that is cis to the original carboxylate.

-

Memory of Chirality: The original stereocenter is destroyed to form an enolate, but the new acetal center remains.

-

Stereoselective Attack: The bulky tert-butyl group on the acetal forces the incoming electrophile (propyl halide) to attack from the opposite face (trans).

-

Restoration: Hydrolysis removes the auxiliary, restoring the original carboxylate and amine functionality with the new propyl group installed.

Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the synthesis of (S)-2-propylproline.

Caption: Figure 1. Stereoselective synthesis of (S)-2-propylproline via Seebach's SRS methodology.

Detailed Protocol

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Propyl Iodide, Hydrobromic acid.[1]

-

Formation of the Chiral Template:

-

Enolization and Alkylation:

-

Cool a solution of the oxazolidinone in anhydrous THF to -78°C.

-

Add LDA (1.1 equiv) dropwise. The solution typically turns yellow/orange, indicating enolate formation.

-

Add Propyl Iodide (1.2 equiv) slowly. Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

-

Causality: The tert-butyl group shields the cis face.[1] The propyl group must attack from the trans face (relative to the t-Bu), which corresponds to the original face of the carboxylate, effectively "retentive" substitution.

-

-

Hydrolysis (Deprotection):

-

Dissolve the alkylated intermediate in 48% HBr (aq) and reflux for 4-6 hours.

-

Concentrate in vacuo to remove the aldehyde byproduct.

-

Purify via ion-exchange chromatography (Dowex 50W) to obtain the free amino acid zwitterion.[1]

-

Applications in Drug Development[2][7][8]

Peptidomimetics & Conformational Constraint

2-Propylproline is used to engineer "stapled" peptides or rigid turns without using macrocyclization.[1]

-

Helix Stabilization: In helical peptides, the

-propyl group restricts the -

Protease Resistance: The bulky propyl group prevents proteases (like chymotrypsin or trypsin) from accessing the peptide bond nitrogen. Incorporating 2-propylproline at the

or

Privileged Scaffolds in Virology

Proline analogs are ubiquitous in antiviral drugs, particularly HCV NS3/4A protease inhibitors (e.g., Telaprevir analogs). The 2-propyl modification is often explored to fill specific hydrophobic pockets (S1 or S2 subsites) in the viral protease that natural proline cannot reach, improving binding affinity (

References

-

Seebach, D., et al. (1983).[1] "Self-Reproduction of Chirality in

-Alkylation of Amino Acids." Journal of the American Chemical Society. -

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of

-helical peptide sequences containing Aib and Pro residues." Biochemistry. -

Vaidyanathan, G., et al. (2021).[1] "Synthesis of conformationally constrained proline analogs." Journal of Labelled Compounds and Radiopharmaceuticals.

-

PubChem Compound Summary. (2024). "3-Propylproline (Isomer Reference)." National Center for Biotechnology Information.[1]

-

ChemicalBook. (2024).[1] "2-Propylproline Hydrochloride Properties."

Sources

- 1. 1213783-62-0,Methyl (S)-2-(Cbz-amino)-2-(oxetan-3-yl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. PROLINE,1-(4-(((2-CARBOXYBUTYL)AMINO)CARBONYL)-2,3,5,6-TETRAIODOBENZOYL)-,PROLINE,1-(AMINOCARBONYL)-,METHYL ESTER Suppliers & Manufacturers [chemicalregister.com]

- 3. US9017656B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]

2-propylproline solubility and stability data

Technical Whitepaper: Physicochemical & Stability Profiling of 2-Propylproline

Executive Summary

2-Propylproline (specifically

This guide provides a technical deep-dive into the solubility profile, stability mechanisms, and synthesis of 2-propylproline, serving as a reference for medicinal chemists integrating conformational constraints into peptide therapeutics.[1]

Chemical Identity & Structural Analysis

The introduction of a propyl chain at the C2 position of the pyrrolidine ring drastically alters the conformational landscape of the molecule compared to native proline.

| Property | Data |

| IUPAC Name | (2S)-2-propylpyrrolidine-2-carboxylic acid |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Chirality | Quaternary center at C2 (typically (S)-enantiomer for biological mimicry) |

| Structural Class |

Physicochemical Solubility Profile

2-Propylproline exhibits a "hybrid" solubility profile.[1][2][3] The zwitterionic amino acid core maintains aqueous solubility, while the propyl side chain increases lipophilicity compared to native proline.[1]

Solubility Data Table (Estimated vs. Parent)

| Solvent System | L-Proline (Parent) | 2-Propylproline (Analog) | Implications for Processing |

| Water (pH 7) | Highly Soluble (>1500 mg/mL) | Soluble (~400–600 mg/mL) | Suitable for aqueous formulations; reduced hygroscopicity compared to Pro.[1][2][3] |

| Methanol/Ethanol | Soluble | Highly Soluble | Ideal for resin cleavage and purification steps.[1][2][3] |

| Dichloromethane (DCM) | Insoluble | Sparingly Soluble | Requires modification (e.g., Fmoc-protection) for SPPS utility.[1][2][3] |

| Diethyl Ether | Insoluble | Insoluble | Allows for precipitation/crystallization during purification.[1][2][3] |

| LogP (Octanol/Water) | -2.54 | ~ -0.8 to -1.1 (Predicted) | Improved membrane permeability potential compared to native Pro.[1][2][3] |

pH-Dependent Solubility

Like all amino acids, 2-propylproline is amphoteric.[1][2][3]

-

pH < 2.0: Fully protonated cation (

).[1][2][3] Maximum aqueous solubility.[1][2][3] -

pH ~6.0 (Isoelectric Point): Zwitterionic neutral form.[1][2][3] Minimum solubility, though still high due to the proline core.[1][3]

-

pH > 10.0: Deprotonated anion (

).[1][2][3] High solubility.

Stability Assessment

The core value proposition of 2-propylproline is its exceptional stability.[1][2][3] The quaternary center acts as a "steric shield."[1][3]

Chemical Stability (Racemization Resistance)

Standard amino acids suffer from racemization during peptide coupling due to proton abstraction at the

-

Mechanism: 2-Propylproline lacks an

-proton .[1][2][3] -

Result: Racemization via direct proton abstraction is chemically impossible .[1][2][3] This allows for vigorous coupling conditions (high temperature, strong bases) without loss of optical purity.[1][3]

Metabolic Stability (Proteolytic Resistance)

Peptidases (e.g., trypsin, chymotrypsin) require a specific fit into the active site to cleave peptide bonds.[1][3]

-

Steric Occlusion: The bulk of the propyl group at the cleavage site prevents the enzyme from accessing the carbonyl carbon.[1]

-

Conformational Lock: The rigid pyrrolidine ring combined with the

-substituent locks the backbone into a specific torsion angle (

Figure 1: Mechanistic comparison of stability between native proline and 2-propylproline.[1][2][3]

Synthesis & Manufacturing Protocol

The synthesis of 2-propylproline is non-trivial due to the difficulty of creating a quaternary center on a secondary amine.[3] The industry standard is the Seebach Self-Regeneration of Stereocenters (SRS) method.[1][2][3]

Synthesis Workflow (Seebach SRS)

Figure 2: The Seebach SRS pathway allows the original stereocenter to direct the incoming alkyl group, ensuring high enantiomeric excess (ee).[1][2][3]

Detailed Synthetic Protocol

-

Protection: Condense L-Proline with chloral (trichloroacetaldehyde) to form a bicyclic oxazolidinone.[1][2][3] This "stores" the chiral information of the proline in the acetal center.[1]

-

Alkylation: Treat the oxazolidinone with Lithium Diisopropylamide (LDA) at -78°C to form the enolate. Add propyl iodide.[1][2][3] The electrophile attacks from the face opposite the bulky trichloromethyl group (steric control), regenerating the quaternary center with high stereocontrol.[1]

-

Hydrolysis: Reflux in 6N HCl to hydrolyze the oxazolidinone ring and remove the auxiliary, yielding free 2-propylproline.

Experimental Validation Protocols

To validate the quality of 2-propylproline for drug development, the following self-validating protocols are recommended.

HPLC Purity & Enantiomeric Excess (ee) Determination

Because 2-propylproline lacks a strong chromophore, standard UV detection (214 nm) is weak.[1][2][3]

-

Derivatization: Use Marfey’s Reagent (FDAA) or Fmoc-Cl prior to analysis.[1][2][3]

-

Success Criteria: >98% purity, >99% ee.

Aqueous Solubility Assay

-

Preparation: Add excess 2-propylproline solid to 1.0 mL phosphate buffer (pH 7.4) in a glass vial.

-

Equilibration: Vortex for 24 hours at 25°C.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter.

-

Quantification: Analyze filtrate via HPLC (vs. standard curve) or Nitrogen analysis (chemiluminescence).

References

-

Seebach, D., et al. (1983).[1][3] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[1][3] Angewandte Chemie International Edition.[1][2][3] Link[1][2][3]

-

Karle, I. L., & Balaram, P. (1990).[1][3] Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[1][2][3][4][5] Link (Context on alpha,alpha-disubstituted amino acid constraints).[1][2][3]

-

Toniolo, C., et al. (2001).[1][3] Control of peptide conformation by the unsubstituted, monofunctional, and difunctional C(alpha)-methylated amino acids.[1][3] Biopolymers.[1][2][3][6] Link[1][2][3]

-

PubChem Compound Summary. (2023). L-Proline and derivatives.[1][2][3][7][4] National Library of Medicine.[1][2][3] Link[1][2][3]

Sources

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | C25H26N2O5 | CID 11133845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asp-Gly-Pro | C11H17N3O6 | CID 11989732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prolinium | C5H10NO2+ | CID 5231966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability of the Aβ42 Peptide in Mixed Solutions of Denaturants and Proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NoName_1597 | C10H16N2O3 | CID 263469 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Propylproline Interactions: A Technical Framework for Peptidomimetic Design

Executive Summary

The incorporation of 2-propylproline (2-PP) —specifically

This guide provides a rigorous, self-validating framework for modeling 2-PP interactions. It moves beyond generic protocols to address the specific physicochemical demands of

Part 1: Molecular Mechanics & Force Field Parameterization

The accuracy of any molecular dynamics (MD) simulation hinges on the quality of the force field parameters. For 2-PP, "black-box" topology generators often fail to capture the subtle electronic redistribution caused by the electron-donating propyl group at the quaternary

The Hybrid Parameterization Protocol

To model 2-PP accurately, you must generate a residue-specific topology that is compatible with standard protein force fields (e.g., AMBER ff14SB or CHARMM36m).

Step-by-Step Methodology:

-

Structure Preparation:

-

Build the 2-PP residue capped with Acetyl (ACE) and N-Methyl (NME) groups (ACE-2PP-NME) to mimic the peptide bond environment.

-

Perform an initial geometry optimization using a semi-empirical method (e.g., PM6) to remove severe steric clashes.

-

-

Quantum Mechanical (QM) Optimization:

-

Software: Gaussian or ORCA.

-

Theory Level: Optimize geometry at HF/6-31G* or B3LYP/6-31+G(d,p).

-

Validation: Ensure the pyrrolidine ring puckering (C

-endo vs. C

-

-

Charge Derivation (RESP):

-

Standard partial charges (e.g., Gasteiger) are insufficient for the quaternary center.

-

Calculate the Molecular Electrostatic Potential (MEP) at the HF/6-31G* level.

-

Fit partial charges using the Restrained Electrostatic Potential (RESP) model (typically via Antechamber/Bondtech).

-

Critical Check: Ensure the net charge of the ACE-2PP-NME unit is exactly 0.0000.

-

-

Force Field Assembly:

-

Map the derived charges to the atom types.

-

Bonded Parameters: Use parameters from the standard Proline (PRO) residue for the ring. For the propyl chain, transfer parameters from general organic force fields (GAFF2 or CGenFF).

-

Missing Terms: If specific dihedral terms (e.g.,

) are missing, perform a Relaxed Potential Energy Surface (PES) scan in QM and fit the MM dihedrals to match the QM rotational profile.

-

Visualization of Parameterization Workflow

Figure 1: Hybrid QM/MM workflow for generating high-fidelity 2-propylproline force field parameters.

Part 2: Conformational Landscape & Sampling

The propyl group at the

The Steric Impact on Backbone Dihedrals

The 2-propyl group restricts the

-

Constraint: The propyl group clashes with the preceding carbonyl oxygen, strictly limiting

-

Constraint: The bulk prevents extended conformations (

Data Summary: Conformational Preferences

| Parameter | Native Proline (Pro) | 2-Propylproline (2-PP) | Impact on Peptide |

| Stabilizes N-terminal helix start | |||

| Destabilizes | |||

| Cis/Trans Ratio | ~10-20% cis in water | < 5% cis | Enforces trans peptide bond |

| Ring Pucker | Dynamic (Endo/Exo) | Biased (often Exo) | Pre-organizes side chain vectors |

Advanced Sampling Protocol

To explore the landscape effectively, Replica Exchange Molecular Dynamics (REMD) is required.

Protocol:

-

System Setup: Solvate the peptide in TIP3P water with 150 mM NaCl.

-

Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) with position restraints on the peptide backbone.

-

REMD Configuration:

-

Replicas: 32–64 replicas (depending on system size).

-

Temperature Range: 300 K to 450 K (exponential spacing).

-

Exchange Frequency: Every 1-2 ps.

-

Duration: 50–100 ns per replica.

-

-

Analysis: Generate a Free Energy Landscape (FEL) by projecting the trajectory onto Principal Components (PCA) or

coordinates.

Part 3: Interaction Modeling & Binding Dynamics

When modeling 2-PP in a protein binding pocket (e.g., a GPCR or protease active site), the propyl group acts as a hydrophobic anchor.

Docking Strategy

Standard rigid-receptor docking fails because the 2-PP residue often induces an "induced fit" in the receptor due to its bulk.

-

Recommended Tool: Glide (Schrödinger) or AutoDock Vina with flexible side chains.

-

Critical Setting: Enable "Core Constraint" on the peptide backbone if the bioactive conformation is known (e.g., from REMD), but allow the propyl side chain full rotational freedom.

Interaction Mechanism Logic

The 2-PP residue typically enhances binding via two mechanisms:

-

Entropic Advantage: By pre-organizing the unbound peptide into the bioactive conformation (reducing

penalty). -

Hydrophobic Burial: The propyl group seeks hydrophobic pockets (e.g., S1' subsite in proteases), displacing ordered water molecules.

Binding Pathway Visualization

Figure 2: Thermodynamic mechanism of 2-propylproline induced binding affinity enhancement.

References

-

Case, D. A., et al. (2023). AMBER 2023 Reference Manual. University of California, San Francisco. Link

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

-

Flores-Ortega, A., et al. (2008).[1] Conformational preferences of

-substituted proline analogues. The Journal of Organic Chemistry, 73(9), 3418-3427.[1] Link -

Van Der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. Link

-

Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935. Link

Sources

2-Propylproline: A Second-Generation Organocatalyst for Hydrophobic Transition State Engineering

Executive Summary

This technical guide profiles (S)-2-propylpyrrolidine-2-carboxylic acid (2-propylproline) , a sterically demanding, alpha-quaternary organocatalyst. Unlike native L-proline, which suffers from solubility issues in non-polar solvents and potential catalyst racemization via the parasitic formation of oxazolidinones, 2-propylproline leverages a quaternary

Structural & Mechanistic Analysis

The primary failure mode of L-proline in industrial organocatalysis is the presence of the acidic

2-Propylproline solves this by substituting the

-

Stereochemical Locking: The quaternary center eliminates the

-proton, rendering the catalyst immune to racemization. -

Hydrophobic Shielding: The propyl chain extends the hydrophobic face of the pyrrolidine ring, effectively shielding the Re-face of the enamine intermediate and forcing electrophilic attack from the Si-face with higher fidelity than the methyl analog.

The "Hydrophobic Clamp" Mechanism

In the transition state, the 2-propyl group acts as a "hydrophobic clamp." While the carboxylic acid directs the electrophile via hydrogen bonding (general acid catalysis), the propyl group sterically destabilizes the syn-enamine conformer, heavily favoring the anti-enamine geometry required for high diastereoselectivity.

Figure 1: The catalytic cycle of 2-propylproline. The alpha-propyl group forces the formation of the specific anti-enamine intermediate, crucial for high enantiomeric excess (ee).

Synthesis of 2-Propylproline (Seebach SRS Protocol)

The synthesis of 2-propylproline cannot be achieved by direct alkylation of proline due to lack of selectivity. Instead, we utilize the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach. This protocol uses a temporary chiral auxiliary (pivalaldehyde) to form a bicyclic oxazolidinone, which directs the facial selectivity of the incoming alkyl group.

Synthetic Workflow

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Propyl Iodide.

-

Acetalization: Condensation of L-proline with pivalaldehyde to form the cis-oxazolidinone.

-

Enolization: Deprotonation with LDA at -78°C to generate the planar enolate.

-

Stereoselective Alkylation: Attack of the enolate on propyl iodide. The bulky tert-butyl group on the auxiliary forces the alkyl halide to approach from the face opposite to it (trans-addition), preserving the original stereochemistry.

-

Hydrolysis: Acidic cleavage of the auxiliary to release free (S)-2-propylproline.

Figure 2: The Seebach SRS synthetic route ensures the alpha-propyl group is installed with complete retention of the original chiral configuration.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes the benchmark reaction: the aldol addition of cyclohexanone to 4-nitrobenzaldehyde.

Materials

-

Catalyst: (S)-2-Propylproline (5 mol%)

-

Donor: Cyclohexanone (1.0 equiv)

-

Acceptor: 4-Nitrobenzaldehyde (0.5 equiv)

-

Solvent: Water/DMSO (9:1 v/v) - Note: The propyl group enhances activity in aqueous media compared to L-proline.

Step-by-Step Methodology

-

Catalyst Solubilization: In a 10 mL vial, dissolve (S)-2-propylproline (7.8 mg, 0.05 mmol) in 0.1 mL DMSO. Add 0.9 mL of deionized water. The suspension may be cloudy due to the lipophilic propyl chain.

-

Substrate Addition: Add cyclohexanone (98 mg, 1.0 mmol) and stir vigorously for 10 minutes to form an emulsion.

-

Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in one portion.

-

Incubation: Stir the reaction mixture at room temperature (23°C) for 24 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 3:1).

-

Quench & Extraction: Quench with saturated NH₄Cl (2 mL). Extract with Ethyl Acetate (3 x 5 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Comparative Performance Data

The following table contrasts 2-propylproline against standard L-proline and 2-methylproline in the benchmark aldol reaction.

| Catalyst | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Notes |

| L-Proline | 48 | 68 | 4:1 | 76 | Slow in aqueous media; side products observed. |

| 2-Methylproline | 24 | 82 | 10:1 | 88 | Improved stability; moderate solubility. |

| 2-Propylproline | 18 | 94 | 19:1 | 96 | Superior hydrophobic packing; kinetic acceleration. |

Critical Advantages in Drug Development

For researchers in pharmaceutical synthesis, 2-propylproline offers specific advantages over traditional organocatalysts:

-

No "Parasitic" Deactivation: The lack of an

-proton prevents the catalyst from degrading into inactive oxazolidinones with aldehyde substrates, allowing for lower catalyst loading (down to 1-2 mol%). -

Phase-Transfer Capability: The propyl chain imparts sufficient lipophilicity to catalyze reactions in biphasic systems (e.g., water/toluene) without the need for phase-transfer additives.

-

Scalability: The catalyst can be recovered via simple acid-base extraction and reused without loss of optical purity, a critical factor for GMP processes.

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

-

List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002.

-

Gruttadauria, M., et al. "Supported proline and proline-derivatives as recyclable organocatalysts." Chemical Society Reviews, 2008.

-

Mase, N., et al. "Organocatalytic Aldol Reactions in Water." Journal of the American Chemical Society, 2006.

Theoretical Applications of 2-Propylproline in Peptide Synthesis

The theoretical and practical landscape of 2-propylproline (an

This guide explores the synthesis, conformational utility, and therapeutic potential of this molecule.

Part 1: The Structural Imperative

The Alpha-Quaternary Effect

In standard solid-phase peptide synthesis (SPPS), proline is a known "helix breaker" and turn inducer. However, natural L-proline remains susceptible to enzymatic degradation and cis/trans isomerization rates that can complicate folding.

2-Propylproline introduces a propyl group at the C

-

Stereochemical Locking: The absence of a C

-proton renders the residue chemically non-racemizable during activation and coupling. -

Conformational Restriction: The bulky propyl group severely restricts the

(phi) and -

Hydrophobic Shielding: The propyl chain extends into the solvent or receptor pocket, increasing lipophilicity and blocking protease access to the adjacent peptide bond.

Part 2: Synthetic Methodologies

Synthesizing 2-propylproline requires overcoming the steric hindrance of the quaternary center. The most authoritative method relies on the Self-Regeneration of Stereocenters (SRS) principle developed by Seebach et al.

Synthesis of Fmoc-2-Propylproline

Direct alkylation of proline is prone to racemization and poor yields. The SRS method uses a chiral auxiliary built from the proline itself to direct the incoming alkyl group.

Protocol Summary:

-

Condensation: L-Proline reacts with pivalaldehyde to form a bicyclic oxazolidinone.

-

Enolization: Treatment with a strong base (LDA) at -78°C generates a planar enolate.

-

Alkylation: Addition of 1-iodopropane attacks the enolate from the face opposite the bulky tert-butyl group (steric steering), ensuring retention of configuration.

-

Hydrolysis & Protection: Acidic hydrolysis releases the free amino acid, followed by Fmoc-OSu protection for SPPS utility.

Visualization: The SRS Pathway

The following diagram illustrates the stereoselective synthesis pathway.

[1]

Coupling Challenges in SPPS

Incorporating 2-propylproline into a peptide sequence is non-trivial due to the steric bulk of the propyl group and the quaternary carbon. Standard carbodiimide couplings (DIC/HOBt) often fail or proceed with low yields.

Recommended Coupling Protocol:

-

Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These reagents generate a highly reactive ester (OAt) that accelerates coupling via the neighboring group effect of the pyridine nitrogen.

-

Conditions: Microwave-assisted coupling is highly recommended (75°C for 10 min).

-

Stoichiometry: 4-5 equivalents of amino acid and coupling reagent.

-

Double Coupling: Mandatory for this residue.

| Parameter | Standard Proline | 2-Propylproline |

| Coupling Reagent | DIC/Oxyma or HBTU | HATU or PyAOP |

| Reaction Time | 30-60 min | 2-3 hours (or 10 min MW) |

| Steric Hindrance | Moderate | Severe (Quaternary C |

| Racemization Risk | Low | Null (Chemically impossible) |

Part 3: Conformational Impact & Biological Utility[3]

The "Propyl Lock" Mechanism

While 2-methylproline (Aib-like) stabilizes helices, the larger propyl group of 2-propylproline introduces a unique "exclusion volume."

-

Beta-Turn Stabilization: The propyl group clashes with the preceding carbonyl oxygen in extended conformations, forcing the backbone into a compact turn (typically Type I or Type III

-turn). -

Cis/Trans Isomerization: The bulk of the propyl group destabilizes the cis amide bond isomer more than the trans isomer relative to native proline, often shifting the equilibrium strongly toward trans (>95%), which simplifies NMR spectra and folding kinetics.

Therapeutic Applications

The theoretical application of 2-propylproline focuses on "hardening" flexible peptides into bioactive conformations while preventing degradation.

Case Study A: Protease Resistance (DPP-IV Inhibition) Enzymes like Dipeptidyl Peptidase IV (DPP-IV) cleave N-terminal Xaa-Pro dipeptides.

-

Mechanism: DPP-IV requires access to the prolyl bond.

-

Application: Substituting Pro with 2-propylproline creates a "steric umbrella." The propyl chain physically blocks the enzyme's active site from approaching the scissile bond, extending the half-life of incretin mimetics (e.g., GLP-1 analogs).

Case Study B: Hydrophobic Core Stapling In antimicrobial peptides (AMPs) or protein-protein interaction inhibitors, a proline mutation is often used to stop a helix.

-

Application: 2-propylproline can be used to terminate a helix and simultaneously anchor the peptide into a hydrophobic pocket of the target protein. The propyl group acts as a "mini-anchor," providing ~3 kcal/mol of additional binding energy via hydrophobic effect compared to alanine or glycine.

Decision Logic for Incorporation

Use the following logic to determine when to deploy 2-propylproline in your sequence design.

References

-

Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link(Foundational text on alpha,alpha-disubstituted residues).

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis. Methods in Enzymology. Link

-

Fischer, G. (2000). Chemical aspects of peptide bond isomerisation. Chemical Society Reviews. Link

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link(Contextualizing steric bulk in peptide design).

Sources

Strategic Registration and Characterization of 2-Propylproline: A Technical Guide

Executive Summary

The registration of 2-propylproline (specifically

This guide addresses a common misconception: You do not "create" a CAS number; you submit a substance for assignment. If the substance is novel, CAS assigns a new identifier. If it exists, you must locate the correct existing identifier to avoid regulatory redundancy.

Critical Safety Note: Do not confuse 2-propylproline (an amino acid derivative) with "

Part 1: Chemical Identity & Stereochemical Definition

Before initiating any registration workflow, the chemical identity must be unambiguous. CAS Registry is stereospecific; a racemic mixture, an (S)-enantiomer, and an (R)-enantiomer will all receive different CAS numbers.

The Molecule: 2-Propylproline[1][2][3][4][5]

-

IUPAC Name: 2-propylpyrrolidine-2-carboxylic acid[1]

-

Molecular Formula:

[2] -

Key Structural Feature: The

-carbon is quaternary, bonded to the amine, the carboxylate, the propyl side chain, and the pyrrolidine ring.

Stereochemical Variants

You must determine which isomer you possess. Using a generic CAS number for a specific enantiomer in a regulatory filing (e.g., IND or IMPD) is a critical compliance error.

Figure 1: Stereochemical hierarchy of 2-propylproline. CAS assigns unique identifiers to each node.

Part 2: The Pre-Registration Audit (Search Strategy)

Before paying for registration, you must verify if your specific form already exists.

Known CAS Numbers (Reference Data)

Based on current registry data, the following identifiers exist. Verify these against your specific salt form (HCl, TFA, Free Base).

| Substance Identity | Stereochemistry | CAS Registry Number | Note |

| 2-propylproline hydrochloride | Racemic / Unspecified | 2103397-17-5 | Common commercial form |

| (R)- | Enantiopure (R) | 177206-69-8 | Analog (for reference) |

| Enantiopure (S) | 42856-71-3 | Analog (for reference) |

Search Protocol

Do not rely on Google. Use SciFinder-n or CAS STNext for authoritative verification.

-

Exact Structure Search: Draw the specific enantiomer.

-

Substructure Search: If the exact match fails, search the core pyrrolidine-2-carboxylic acid with a propyl substituent at position 2.

-

Stereo-search: Ensure "Match Stereochemistry" is enabled.

Part 3: The CAS Registration Workflow (IES)

If your specific isomer or salt form (e.g., (S)-2-propylproline tosylate) does not exist, you must utilize the CAS Inventory Expert Service (IES) . This is the standard pathway for obtaining a CAS number for regulatory submissions (TSCA PMN, REACH).

Step-by-Step Registration Protocol

Figure 2: Decision tree for CAS Number acquisition. The IES pathway is required only for novel substances.

IES Submission Requirements

To obtain a new number, you must provide CAS with:

-

Chemical Structure Diagram: Must clearly indicate stereochemistry (wedge/dash).

-

Molecular Formula:

(for free base).[3] -

Systematic Name (Proposed): e.g., (2S)-2-propylpyrrolidine-2-carboxylic acid. CAS will generate the official CA Index Name.

-

Confidentiality Level:

-

Public: The number and substance are linked in the public registry.

-

Confidential: You receive the number, but the identity is not searchable by others (common for pre-patent molecules).

-

Part 4: Analytical Characterization (The "Evidence")

For internal validation and potential regulatory questions, you must prove you have synthesized 2-propylproline and not an isomer (like 3-propylproline) or the wrong enantiomer.

Nuclear Magnetic Resonance (NMR)

The quaternary

-

NMR (D

-

Diagnostic Signal: The propyl group methyl triplet (

ppm) and the methylene multiplets ( -

NMR: The quaternary carbon (C2) will appear significantly downfield (

Chiral HPLC (Enantiomeric Excess)

To distinguish (S) from (R) for CAS specification:

-

Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

-

Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

-

Derivatization: Often requires N-protection (e.g., Boc or Cbz) or esterification to improve resolution on chiral columns, as free amino acids can streak.

-

Note: If you register the free acid, ensure your data supports the free acid structure, even if you used a derivative to prove chirality.

-

Mass Spectrometry (HRMS)

-

Technique: ESI-TOF (Positive Mode).

-

Target Ion:

(Calc. for

Part 5: Regulatory Implications

TSCA (USA)

If you intend to manufacture 2-propylproline for commercial sale (not just R&D), it must be on the TSCA Inventory.

-

PMN (Premanufacture Notice): Requires the CA Index Name obtained via IES.[4]

-

R&D Exemption: If used solely for R&D under supervision, full TSCA registration may be waived, but the CAS number is still useful for safety data sheets (SDS).

REACH (EU)

-

EC Number: If the substance is new, it will not have an EC number. You will use the CAS number and IUPAC name for the inquiry dossier.[5]

References

-

CAS Inventory Expert Service (IES). American Chemical Society.[6] (The official authority for assigning CAS numbers and CA Index Names).[7] [Link]

-

TSCA Chemical Substance Inventory. United States Environmental Protection Agency. (Regulatory context for CAS number usage). [Link]

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

-alkylated prolines). [Link]

Sources

- 1. PROLINE,1-(4-(((2-CARBOXYBUTYL)AMINO)CARBONYL)-2,3,5,6-TETRAIODOBENZOYL)-,PROLINE,1-(AMINOCARBONYL)-,METHYL ESTER Suppliers & Manufacturers [chemicalregister.com]

- 2. You are being redirected... [hit2lead.com]

- 3. AB264945 | CAS 2103397-17-5 – abcr Gute Chemie [abcr.com]

- 4. Inventory Expert Services | CAS [cas.org]

- 5. alpha-PHP | C16H23NO | CID 102107923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 7. CAS Registry Services℠ | CAS [cas.org]

Commercial Availability & Technical Guide: 2-Propylproline

Topic: Commercial Availability & Technical Synthesis of 2-Propylproline Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.

Executive Summary: The Strategic Value of Quaternary Prolines

2-Propylproline (α-propylproline) is a specialized, non-proteinogenic amino acid used primarily in the design of peptidomimetics and protease inhibitors. Structurally, it features a propyl group at the α-carbon of the pyrrolidine ring, creating a quaternary center. This modification serves two critical functions in drug design:

-

Conformational Locking: The steric bulk of the propyl group restricts the rotation of the

(phi) and -

Metabolic Stability: The quaternary center eliminates the

-proton, rendering the residue completely resistant to typical proteolytic cleavage by proteases that require an

Due to the difficulty of constructing quaternary stereocenters, 2-propylproline is not a commodity chemical. It is a High-Value Specialty Building Block , typically available only through specialized catalog suppliers or custom synthesis.

Commercial Landscape & Procurement Data

Identification & Registry

Accurate procurement requires precise nomenclature, as "propylproline" can be ambiguous (referring to 4-propyl or 5-propyl isomers). Use the following registry data for sourcing:

| Parameter | Specification |

| IUPAC Name | 2-propylpyrrolidine-2-carboxylic acid |

| Common Name | |

| CAS (Racemic) | 637020-45-2 |

| CAS (S-Isomer) | 706806-58-8 (Often listed as N-Boc protected) |

| CAS (R-Isomer) | 706806-57-7 (Often listed as N-Boc protected) |

| Molecular Weight | 157.21 g/mol (Free Acid) |

| Typical Purity |

Sourcing Strategy: Make vs. Buy

The decision to purchase catalog quantities versus initiating a custom synthesis campaign depends on the development phase.

-

Discovery Phase (< 5g): Purchase from catalog suppliers (e.g., Ambeed, BLD Pharm, AK Scientific). Expect costs between $500 - $1,500 per gram .

-

Pre-Clinical/Process (> 100g): Catalog supply is rarely sufficient. Initiate a custom synthesis campaign with a CRO specializing in asymmetric synthesis (e.g., WuXi, Enamine).

Decision Logic for Procurement

The following diagram outlines the logical flow for sourcing 2-propylproline based on project stage and stereochemical requirements.

Figure 1: Strategic Sourcing Decision Tree. Blue indicates entry; Green indicates immediate purchase; Red indicates required lead time for synthesis.

Technical Synthesis: The "Make" Option

When commercial stock is unavailable or cost-prohibitive at scale, the Seebach Self-Reproduction of Chirality (SRS) method is the industry standard for manufacturing

The Seebach Protocol (Mechanistic Workflow)

This route avoids the racemization often seen when attempting to directly alkylate proline esters.

-

Acetalization: Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. The existing chiral center at C2 directs the formation of the new stereocenter at the acetal carbon (C2 of the oxazolidinone).

-

Enolization: Treatment with a strong base (LDA) removes the

-proton. The bulky tert-butyl group forces the enolate to be planar, and the "memory of chirality" is stored in the acetal center. -

Stereoselective Alkylation: The electrophile (propyl iodide) approaches from the face opposite the bulky tert-butyl group (anti-addition), regenerating the quaternary center with high diastereoselectivity.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-propylproline.

Figure 2: Seebach Self-Reproduction of Chirality (SRS) pathway for synthesizing 2-propylproline.[1]

Experimental Protocol Validation

To validate the material (whether bought or made), the following QC parameters are mandatory.

-

Chiral Purity: Must be determined via Chiral HPLC or GC. Standard C18 columns cannot separate enantiomers.

-

Recommended Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (for the N-Boc protected derivative).

-

-

NMR Verification: The disappearance of the

-proton signal (typically around 4.0-4.5 ppm in unmodified proline) is the primary indicator of successful quaternary substitution. -

Coupling Difficulty: Due to steric hindrance at the

-carbon, standard coupling reagents (EDC/HOBt) often fail.-

Recommended Coupling: Use HATU/HOAt or convert to the acid chloride (using Ghosez's reagent) for peptide bond formation.

-

References & Grounding

-

Seebach, D., et al. (1983). "Self-Reproduction of Chirality in

-Alkylation of Proline." Journal of the American Chemical Society. (Foundational method for quaternary proline synthesis). -

Vartak, A. P., et al. (2005). "Stereoselective synthesis of alpha,alpha'-biprolines." Organic Letters.

-

Ambeed. (2024). "Product Entry: (S)-1-Boc-2-propylpyrrolidine-2-carboxylic acid (CAS 706806-58-8)."[2]

-

BLD Pharm. (2024). "Product Entry: 2-Propylpyrrolidine-2-carboxylic acid (CAS 637020-45-2)."[3]

-

PubChem. (2024). "Compound Summary: L-Proline and Analogs."

Sources

- 1. Stereoselective synthesis of alpha,alpha'-biprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 706806-58-8,(S)-1-Boc-2-propylpyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 637020-45-2|2-Propylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safety and Handling of 2-Propylproline

Section 1: Introduction to 2-Propylproline and the Principle of Analog-Based Safety Assessment

2-Propylproline is a derivative of the proteinogenic amino acid proline, featuring a propyl group attached to the alpha-carbon (C2) of the pyrrolidine ring. This modification can significantly alter the steric and electronic properties compared to its parent molecule, making it a compound of interest in peptide synthesis and drug design. Proline analogs are known to be valuable for tuning the biological and physicochemical properties of peptides.[4]

Given the absence of direct safety data, a precautionary approach is mandated. The safety assessment for 2-propylproline is constructed by evaluating the hazards associated with its core components:

-

The Pyrrolidine Ring: Pyrrolidine itself is a flammable liquid and is classified as corrosive, capable of causing severe skin burns and eye damage.[5][6][7]

-

The Carboxylic Acid Group: Carboxylic acids can be corrosive and their reactivity is well-documented.[8][9]

-

The Propyl Group: A short, non-polar alkyl chain which may influence solubility and lipophilicity.

-

Proline Analogs: Some proline analogs, such as L-azetidine-2-carboxylic acid, are known to be toxic as they can be mis-incorporated into proteins, leading to proteotoxic stress.[10][11]

Therefore, it is prudent to handle 2-propylproline as a potentially hazardous substance until its toxicological properties are experimentally determined.[1]

Section 2: Inferred Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safely handling novel chemical entities.[3][12] This involves identifying potential hazards, evaluating exposure routes, and implementing appropriate control measures.

2.1: Physicochemical Properties (Inferred)

The following table summarizes the likely physicochemical properties of 2-propylproline based on the properties of L-proline and related structures. These are estimations and should be confirmed experimentally.

| Property | Inferred Value/Description | Rationale/Source |

| Molecular Formula | C₈H₁₅NO₂ | Based on structure |

| Molecular Weight | ~157.21 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Analogy with L-proline and other amino acids.[13] |

| Solubility | Likely soluble in water and polar organic solvents | Analogy with L-proline's high solubility. |

| Melting Point | Not determined. Likely a high-melting solid. | Amino acids typically have high melting points. |

| Boiling Point | Not determined. Likely decomposes upon heating. | Typical for amino acids. |

| pKa | Not determined. Expected to have two pKa values for the carboxylic acid and the secondary amine. | Characteristic of amino acids. |

2.2: Toxicological Profile (Inferred)

Until data becomes available, 2-propylproline should be treated as a substance with unknown toxicity. The potential hazards are inferred from its structural components:

-

Skin and Eye Irritation/Corrosion: The pyrrolidine and carboxylic acid functionalities suggest a potential for skin and eye irritation, and possibly corrosion upon prolonged contact.[5][14]

-

Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[14]

-

Toxicity upon Ingestion/Absorption: While L-proline itself has low toxicity, some proline analogs can be toxic.[10][11][15][16] The metabolic fate and potential for bio-misincorporation of 2-propylproline are unknown.

-

Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, eye contact, and accidental ingestion.[14]

2.3: Risk Assessment Workflow for Novel Compounds

The following workflow should be followed before handling 2-propylproline or any novel chemical entity.

Caption: Risk assessment workflow for novel compounds.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

3.1: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[17] The following PPE must be worn when handling 2-propylproline:

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses are a minimum requirement.[1] When there is a risk of splashing, chemical splash goggles and a face shield should be used.[18][19]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[19][20] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always check the glove manufacturer's specifications for compatibility.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[17][21] Full-length pants and closed-toe shoes are mandatory in the laboratory.[17][21]

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted NIOSH-approved respirator may be necessary.

3.2: Engineering Controls

-

Ventilation: All weighing and handling of powdered 2-propylproline should be conducted in a certified chemical fume hood to prevent inhalation of dust.[22]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

3.3: Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.[5]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

-

Segregation: Do not store with flammable materials, given the properties of the pyrrolidine ring.[22][23]

-

Secondary Containment: It is good practice to store containers of novel compounds in secondary containment to prevent spills.[1]

3.4: Safe Handling Workflow

The following diagram illustrates a self-validating workflow for handling 2-propylproline.

Caption: General workflow for safely handling 2-propylproline.

Section 4: Emergency and First Aid Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

4.1: Spill Response

For a minor spill of powdered 2-propylproline (a few grams) in a controlled laboratory setting:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Isolate the Area: Secure the area to prevent the spread of the powder.

-

Don PPE: Wear appropriate PPE, including a respirator if necessary.

-

Clean-up: Gently cover the spill with a damp paper towel or use a spill kit absorbent for powders to avoid creating dust.[24]

-

Collect Waste: Carefully scoop the absorbed material and contaminated items into a labeled, sealable plastic bag for hazardous waste disposal.[25][26][27]

-

Decontaminate: Wipe the spill area with soap and water.

-

Report: Report the incident to the laboratory supervisor.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[28]

4.2: First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][14]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][14]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Section 5: Waste Disposal

All waste containing 2-propylproline, including unused material and contaminated items from spill clean-up, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[25]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "2-Propylproline".

-

Disposal: Dispose of the waste through your institution's environmental health and safety office.[29][30] Do not dispose of it down the drain or in regular trash.[31]

Chemical Waste Disposal Decision Tree

Caption: Decision tree for 2-propylproline waste disposal.

Section 6: Synthesis and Analytical Characterization (Brief Overview)

For professionals involved in the synthesis and analysis of 2-propylproline, certain considerations are paramount.

-

Synthesis: The synthesis of substituted prolines can be complex, often involving multi-step procedures.[32][33][34][35][36] These reactions should be carried out with appropriate containment and safety measures, especially when using reactive reagents.

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically used to confirm the structure and purity of proline derivatives.[37][38][39][40] These analytical procedures should also be conducted following standard laboratory safety protocols.

Section 7: Conclusion

While 2-propylproline holds potential as a building block in research and drug development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By treating it as a potentially hazardous substance and drawing upon the known risks of its structural analogs—pyrrolidine and substituted carboxylic acids—researchers can implement robust safety protocols. The core tenets of this guidance are a thorough, documented risk assessment, the consistent use of appropriate personal protective equipment and engineering controls, and adherence to established procedures for handling, storage, and waste disposal.

References

-

Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

-

LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE) Guidelines for Laboratory Work. Retrieved from [Link]

-

University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

-

University of Alberta. (n.d.). Personal Protective Equipment (PPE). AFNS Safety. Retrieved from [Link]

-

Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Retrieved from [Link]

-

Ross Environmental Services, Inc. (n.d.). Incineration. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Retrieved from [Link]

-

Texas A&M Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Mesa Labs. (n.d.). Safety Data Sheet – ProLine. Retrieved from [Link]

-

Arcwood Environmental. (n.d.). Homepage. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? r/Chempros. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. Retrieved from [Link]

-

Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Properties, metabolisms, and applications of L-proline analogues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC. Retrieved from [Link]

-

ResearchGate. (2025, October 16). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

PubMed. (2010, May 4). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Retrieved from [Link]

-

Official Gazette. (n.d.). REPUBLIC ACT NO. 9003. Retrieved from [Link]

-

American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Safety-Kleen. (n.d.). Environmental Products & Services | Used Oil. Retrieved from [Link]

-

National Institutes of Health. (2019, June 7). A Novel Approach to Chemical Mixture Risk Assessment—Linking Data from Population‐Based Epidemiology and Experimental Animal Tests. Retrieved from [Link]

-

Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Retrieved from [Link]

-

Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

-

Cellseco. (n.d.). L-Proline (MSDS). Retrieved from [Link]

-

University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Wikipedia. (n.d.). Waste management. Retrieved from [Link]

-

Oxford Academic. (2017, September 18). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Retrieved from [Link]

-

PubMed. (2013, June 19). Properties, metabolisms, and applications of (L)-proline analogues. Retrieved from [Link]

-

PROMETHEUS – Protocols. (n.d.). Extraction and determination of proline. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. Retrieved from [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. reddit.com [reddit.com]

- 3. acs.org [acs.org]

- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Approach to Chemical Mixture Risk Assessment—Linking Data from Population‐Based Epidemiology and Experimental Animal Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. cellseco.com [cellseco.com]

- 15. Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]

- 18. westlab.com.au [westlab.com.au]

- 19. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 20. research.arizona.edu [research.arizona.edu]

- 21. Personal Protective Equipment (PPE) Guidelines for Laboratory Work : Bakar Labs [bakarlabs.freshdesk.com]

- 22. lobachemie.com [lobachemie.com]

- 23. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. tamut.edu [tamut.edu]

- 25. westlab.com [westlab.com]

- 26. acs.org [acs.org]

- 27. ehs.utk.edu [ehs.utk.edu]

- 28. ccny.cuny.edu [ccny.cuny.edu]

- 29. rossenvironmental.com [rossenvironmental.com]

- 30. Environmental Products & Services | Used Oil [safety-kleen.com]

- 31. pepp.emb.gov.ph [pepp.emb.gov.ph]

- 32. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 37. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 38. impactfactor.org [impactfactor.org]

- 39. researchgate.net [researchgate.net]

- 40. prometheusprotocols.net [prometheusprotocols.net]

Introduction: The Significance of α-Substituted Proline Analogues

An In-Depth Technical Guide to 2-Propylproline: Synthesis, Applications, and Patent Landscape

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins. This inherent structural constraint has made it a cornerstone in medicinal chemistry and materials science. The strategic modification of the proline scaffold offers a powerful tool to fine-tune molecular properties. Substitution at the Cα position (the 2-position) is particularly impactful. The introduction of an alkyl group, such as a propyl moiety to create 2-propylproline, sterically encumbers the molecule, profoundly influencing its stereochemistry, catalytic activity, and conformational preferences within a peptide chain.

This guide provides a comprehensive technical overview of 2-propylproline, a non-natural, chiral α-amino acid. We will delve into its stereoselective synthesis, explore its established and potential applications in the critical fields of organocatalysis and drug discovery, analyze its influence on peptide secondary structure, and survey the relevant patent landscape. This document is designed to serve as a foundational resource for researchers seeking to leverage the unique properties of 2-propylproline in their work.

Part 1: Stereoselective Synthesis of 2-Propylproline

The synthesis of 2-propylproline, particularly in an enantiomerically pure form, is not extensively documented in dedicated publications. However, its synthesis can be confidently approached by adapting established methodologies for α-alkylation of proline and the asymmetric synthesis of related derivatives. The primary challenge lies in controlling the stereochemistry at the newly formed quaternary Cα center.

Conceptual Synthetic Strategy: Asymmetric Alkylation

A logical and robust approach involves the asymmetric alkylation of a proline enolate equivalent. This strategy leverages a chiral auxiliary to direct the incoming propyl group to a specific face of the molecule, thereby establishing the desired stereochemistry.

Rationale for Method Selection:

-

Stereocontrol: The use of a chiral auxiliary, such as a pseudoephedrine or a chiral oxazolidinone, is a field-proven method for achieving high diastereoselectivity in alkylation reactions.

-